1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural framework that combines an imidazolidinone core with an amino-pyridine moiety, which may contribute to its biological activity.
This compound can be synthesized through various chemical methods, often involving the reaction of specific pyridine derivatives with phenyl-substituted reagents. Its synthesis and properties have been explored in several studies, highlighting its relevance in drug development and medicinal applications.
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one falls under the category of heterocyclic compounds, specifically imidazolidinones. It is characterized by the presence of nitrogen atoms in its ring structure, which is typical for many biologically active molecules.
The synthesis of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one can be achieved through several methods. A notable method involves the reaction of 5-amino-2-pyridinecarboxylic acid with phenyl isocyanate, leading to the formation of the imidazolidinone structure.
The molecular structure of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one comprises an imidazolidine ring fused with a pyridine and a phenyl group. The key features include:
The molecular formula for this compound is , and its molecular weight is approximately 244.26 g/mol. The compound's structural representation can be derived from computational chemistry tools or X-ray crystallography for precise geometrical configurations.
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one can participate in various chemical reactions typical for imidazolidinones:
The reactivity of the compound is influenced by the electron-donating and withdrawing effects of substituents on the pyridine and phenyl groups, which can modulate its chemical behavior in synthetic pathways.
The mechanism of action for 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of both amino and imidazolidine functionalities suggests potential roles in:
Preliminary studies suggest that derivatives of this compound exhibit activity against certain cancer cell lines, indicating its potential as an anticancer agent.
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one typically appears as a crystalline solid. Its melting point, solubility in various solvents, and stability under different conditions are critical for practical applications.
The compound exhibits:
Relevant data regarding its physicochemical properties can be obtained through standard characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one has potential applications in:
1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one (CAS 2551117-44-1) exemplifies strategic molecular hybridization in medicinal chemistry. Its structure integrates three pharmacophores:
The molecule’s planar conformation (confirmed by X-ray crystallography in analogues) facilitates deep penetration into enzyme active sites. Electronic distribution analysis reveals significant polarization: the pyridine nitrogen (log P = 1.2) and carbonyl oxygen create a dipole moment favorable for interacting with charged kinase domains. This is quantified by in silico studies showing binding energy <-8.5 kcal/mol against MDM2 [2].
Table 1: Structural Descriptors of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₄H₁₄N₄O | PubChem [1] [3] |
Molecular Weight | 254.29 g/mol | PubChem [1] [3] |
Canonical SMILES | NC1=CC=C(N2CCN(C3=CC=CC=C3)C2=O)N=C1 | AiFChem [3] |
Hydrogen Bond Donors | 2 (NH₂ and imidazolidinone NH) | Computational Prediction |
Topological Polar Surface Area | 70.2 Ų | PubChem [1] |
The imidazolidinone scaffold demonstrates exceptional versatility in disrupting protein-protein interactions (PPIs) and kinase signaling:
MDM2/p53 Inhibition
Table 2: Kinase Inhibition Profiles of Imidazolidinone Analogues
Compound | Primary Target | Binding Affinity (Ki) | Cellular Activity |
---|---|---|---|
JN122 | MDM2/p53 | <1 nM | IC₅₀ = 0.03 μM (MOLM-13) |
TB114 (Compound 2) | MDM2/p53 | ≤1 nM | IC₅₀ = 0.11 μM (HCT-116) |
YL93 | MDM2/MDM4 | MDM2 Ki = 1.2 nM | Dual inhibition confirmed |
FGFR and Angiogenesis Modulation
Though not directly tested for this compound, structural analogues (e.g., Figure 1) inhibit FGFR kinases. The aminopyridine moiety chelates ATP-binding site Mg²⁺ ions, while the imidazolidinone carbonyl forms a backbone hydrogen bond with Ala564 (FGFR1). Patent NZ622702A demonstrates pyridopyrazine-imidazolidinones suppress VEGF-driven angiogenesis at IC₅₀ 5–50 nM [4] [8].
The scaffold’s development reflects iterative pharmacophore optimization:
First Generation (2000–2010)
Nutlin-3 (2004) established the cis-imidazolidinone as a privileged scaffold for MDM2 inhibition but lacked metabolic stability. Its aminopyridine bioisostere replacement (e.g., RG7112) improved solubility but retained dose-limiting toxicity [2].
Second Generation (2010–2020)
Current Innovations (2020–Present)
Table 3: Milestones in Aminopyridine-Imidazolidinone Development
Year | Compound | Therapeutic Area | Innovation |
---|---|---|---|
2004 | Nutlin-3 | Oncology | First cis-imidazolidinone MDM2 inhibitor |
2012 | Perampanel | Neurology | AMPA antagonism via pyridinone variant |
2022 | YL93 | Oncology | Dual MDM2/MDM4 inhibition |
2023 | JN122 | Oncology | Spirocyclic-imidazolidinone hybrid |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1